3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-10(2)9-21-12-4-5-13-11(3)14(6-7-16(18)19)17(20)22-15(13)8-12/h4-5,8H,1,6-7,9H2,2-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFSMFFDJCUAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of suitable precursors to form the chromen-2-one structure.
Introduction of the Propanoic Acid Moiety: This can be achieved through various carboxylation reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
- Molecular Formula : C₁₇H₁₈O₅
- Molecular Weight : 302.33 g/mol
- CAS Number : 858750-45-5
- Purity : >95%
Structural Features :
This compound belongs to the coumarin family, characterized by a benzopyrone core. Key structural elements include:
- A 4-methyl substituent on the coumarin ring.
- A 2-methylprop-2-en-1-yl (prenyl) ether group at position 6.
- A propanoic acid chain at position 3.
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Differences and Implications
Substituent Effects: Acetic Acid vs. Chloro Substituents: The 6-chloro derivative (CAS 887833-97-8) introduces electronegativity, which may enhance binding to biological targets but could increase toxicity . Benzyl vs. Prenyl Ethers: The 4-methylbenzyloxy analog (CAS 858757-02-5) replaces the prenyl group with a bulkier aromatic substituent, likely altering solubility and metabolic stability .
Molecular Weight and Bioavailability :
- The target compound (MW 302.33) and its analogs fall within a range (288–323 g/mol) suitable for oral bioavailability. Higher molecular weights (e.g., 323.74 for the 6-chloro derivative) may limit membrane permeability .
In contrast, the 6-chloro and 4-methylbenzyl derivatives remain available, indicating broader applicability .
Target Compound
Analogs with Enhanced Activity
- 6-Chloro Derivatives : Chlorinated coumarins are often associated with improved antimicrobial and anticancer activity due to increased electrophilicity .
- 4-Methylbenzyloxy Analog : Aromatic ethers like 4-methylbenzyloxy may improve stability against oxidative metabolism, extending half-life in vivo .
Biological Activity
3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid, with the molecular formula C17H18O5 and CAS number 858750-45-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, starting from available precursors. Key steps include:
- Formation of the Chromen-2-one Core : Cyclization of suitable precursors to create the chromen-2-one structure.
- Introduction of the Propanoic Acid Moiety : Achieved through carboxylation reactions.
- Functional Group Modifications : Various chemical reactions are employed to introduce specific substituents.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
In vitro studies have demonstrated promising anticancer properties against various cancer cell lines:
- Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (A375)
- Human colorectal carcinoma (HCT116)
- Mouse breast carcinoma (4T1)
- Mouse melanoma (B16)
- Mouse colon carcinoma (CT26)
The compound exhibited strong inhibition of cell proliferation, particularly in A375 cells, leading to autophagic cell death characterized by increased reactive oxygen species (ROS) and lipid peroxidation levels .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer pathways, thereby reducing tumor growth.
- Cell Signaling Modulation : It interacts with cellular receptors and pathways that regulate apoptosis and autophagy.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar chromen derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-methyl-7-(2-methylprop-2-enoxy)-2-oxo-chromen | Similar core structure | Antimicrobial, anticancer |
| Other Chromen Derivatives | Varies based on substituents | Varies widely |
This compound stands out due to its specific combination of functional groups that enhance its biological activity compared to its analogs .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
- Study on MCF-7 Cells : Demonstrated significant apoptosis induction via caspase activation.
- In Vivo Studies : Ongoing research aims to assess the compound's effectiveness in animal models for cancer treatment.
Q & A
Q. Key Parameters :
- Solvent choice (anhydrous acetone or THF) minimizes side reactions.
- Base strength (K₂CO₃ vs. NaH) affects reaction rate and yield.
- Temperature control prevents decomposition of the prenyl group.
Basic: How can spectroscopic techniques confirm the structural integrity of the compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm prenyloxy group presence via signals at δ 1.75–1.85 ppm (geminal dimethyl) and δ 5.2–5.4 ppm (allylic protons). The coumarin lactone carbonyl appears at δ 160–165 ppm in ¹³C NMR .
- ²D NMR (COSY, HSQC) : Resolve overlapping signals in the coumarin ring and propanoic acid chain .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 331.12 (calculated for C₁₇H₁₈O₅). Fragmentation patterns should show loss of CO₂ (44 Da) from the propanoic acid group .
- IR Spectroscopy : Detect lactone C=O stretch at ~1720 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹ .
Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?
Methodological Answer:
- Comparative SAR Studies :
- Replace the prenyloxy group with methoxy or ethyloxy groups ( shows 4-propyl analogs reduce antidiabetic activity by 40% in mice ).
- Modify the propanoic acid chain length: Shorter chains (e.g., acetic acid) decrease solubility, while bulkier groups (e.g., phenylpropanoic acid) enhance receptor binding .
- Experimental Design :
- Synthesize analogs with systematic substituent changes.
- Test in vitro (e.g., enzyme inhibition assays for diabetes-related targets like α-glucosidase) and in vivo (rodent models).
- Use molecular docking to correlate substituent effects with binding affinity to biological targets .
Advanced: What methodologies address data contradictions in reported biological activities?
Methodological Answer:
- Contradiction Example : Discrepancies in antioxidant activity (IC₅₀ ranging from 10–50 μM across studies).
- Resolution Strategies :
- Standardized Assays : Use DPPH and ABTS assays under identical conditions (pH 7.4, 25°C) .
- Control for Purity : Verify compound purity (>98%) via HPLC before testing.
- Replicate Studies : Collaborate across labs to confirm dose-response curves .
- Statistical Analysis : Apply ANOVA to assess inter-study variability and meta-analysis to identify confounding factors (e.g., solvent DMSO vs. ethanol) .
Advanced: What are the challenges in scaling up synthesis, and how are parameters optimized?
Methodological Answer:
- Lab-to-Pilot Challenges :
- Prenyl Group Stability : Degradation at high temperatures (>80°C) requires precise thermal control in flow reactors .
- Side Reactions : Scalable purification (e.g., centrifugal partition chromatography) replaces column chromatography .
- Optimization Parameters :
- Solvent Recovery : Use acetone recycling systems to reduce waste.
- Catalyst Loading : Reduce K₂CO₃ from 2.0 eq to 1.5 eq to minimize by-products .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real-time .
Advanced: How does the prenyloxy group influence reactivity compared to other alkoxy substituents?
Methodological Answer:
- Electron-Donating Effects : The prenyloxy group’s allylic system enhances electron density on the coumarin ring, accelerating electrophilic substitutions (e.g., nitration at position 5) .
- Steric Effects : Bulkier than methoxy, the prenyloxy group reduces accessibility to enzymatic active sites (e.g., 30% lower CYP450 inhibition vs. methoxy analogs) .
- Oxidative Stability : The prenyl group is prone to epoxidation under oxidative conditions (e.g., H₂O₂/acetone), requiring inert atmospheres during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
